molecular formula C5H10ClNO3S B1457559 N-methyl-N-(oxolan-3-yl)sulfamoyl chloride CAS No. 1411947-15-3

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride

Cat. No. B1457559
CAS RN: 1411947-15-3
M. Wt: 199.66 g/mol
InChI Key: KFLISAKSISCMPI-UHFFFAOYSA-N
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Description

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride is a sulfonamide derivative . It has a CAS Number of 1411947-15-3 and a molecular weight of 199.66 . The IUPAC name for this compound is methyl (tetrahydrofuran-3-yl)sulfamoyl chloride .


Molecular Structure Analysis

The InChI code for N-methyl-N-(oxolan-3-yl)sulfamoyl chloride is 1S/C5H10ClNO3S/c1-7(11(6,8)9)5-2-3-10-4-5/h5H,2-4H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

Efficient General Method for Sulfamoylation of a Hydroxyl Group

Research by Okada, Iwashita, and Koizumi (2000) presented an efficient method for the sulfamoylation reaction of hydroxyl groups using N, N-dimethylacetamide or 1-methyl-2-pyrrolidone as solvents. This method offers a high yield of target sulfamates without the need for a base, demonstrating the application of sulfamoyl chloride derivatives in facilitating sulfamoylation reactions M. Okada, S. Iwashita, N. Koizumi, 2000.

Preparation of Steroid Sulfamates

Kapras et al. (2009) utilized sulfamoyl chloride for the preparation of steroid sulfamates, exploring their interaction with GABAA receptors. This study highlights the role of sulfamoyl chloride derivatives in synthesizing biologically active compounds Vojtěch Kapras, Eva Stastna, H. Chodounská, V. Pouzar, Z. Krištofíková, 2009.

Synthesis of Bioactive Compounds

Irshad et al. (2014) synthesized O- and N-substituted derivatives of planetol, bearing sulfamoyl and acetamoyl groups, showing various biological activities. This research underscores the versatility of sulfamoyl chloride derivatives in the synthesis of compounds with potential biological applications M. Irshad, M. Abbasi, Aziz‐ur‐Rehman, S. Rasool, S. Z. Siddiqui, I. Ahmad, M. Ashraf, M. Lodhi, S. B. Jamal, 2014.

Sulfamoyl Chlorides in Medicinal Chemistry

Hell et al. (2019) reported on the activation of sulfamoyl chlorides to access aliphatic sulfonamides from alkenes, utilizing a silyl radical-mediated process. This work demonstrates the potential of sulfamoyl chloride derivatives in late-stage functionalization protocols for medicinal chemistry Sandrine M. Hell, Claudio F. Meyer, G. Laudadio, Antonio Misale, M. Willis, T. Noël, A. A. Trabanco, V. Gouverneur, 2019.

Novel Potentiators of Defective DeltaF508-CFTR Chloride Channel Gating

Suen et al. (2006) synthesized sulfamoyl-4-oxoquinoline-3-carboxamides as correctors for defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, showing the therapeutic application potential of sulfamoyl chloride derivatives in addressing cystic fibrosis Y. F. Suen, Lori I Robins, Baoxue Yang, A. Verkman, M. Nantz, M. Kurth, 2006.

properties

IUPAC Name

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO3S/c1-7(11(6,8)9)5-2-3-10-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLISAKSISCMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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